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molecular formula C12H6BrNO3 B8485009 6-Bromo-2-methylquinoline-3,4-dicarboxylic acid anhydride

6-Bromo-2-methylquinoline-3,4-dicarboxylic acid anhydride

Cat. No. B8485009
M. Wt: 292.08 g/mol
InChI Key: VGWNBRBJMDEQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440768

Procedure details

A 1 liter round-bottom flask with a magnetic stirring bar, reflux condenser and drying tube was charged with 16 g (0.0516 mole) of (viii) and 250 ml of reagent grade Ac2O. The mixture was stirred and refluxed for 18 hours.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]([C:13]([OH:15])=O)=[C:5]2[C:16]([OH:18])=[O:17].CC(OC(C)=O)=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]1[C:13]([O:18][C:16](=[O:17])[C:5]2=1)=[O:15]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)C)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
reagent
Quantity
250 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A 1 liter round-bottom flask with a magnetic stirring bar, reflux condenser
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C3=C(C(=NC2=CC1)C)C(=O)OC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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